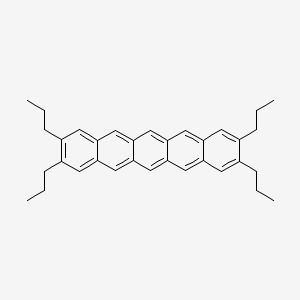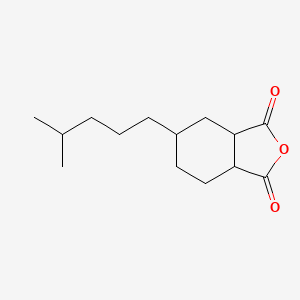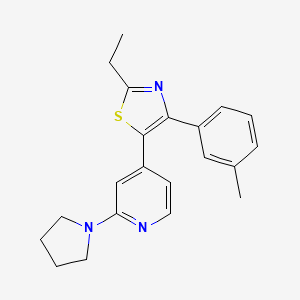
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction, and the pyrrolidine ring is often added through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include ethyl bromide, m-tolylamine, and pyrrolidine, among others.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)pyridin-2-yl)benzamide: This compound shares a similar core structure but has different functional groups, leading to distinct biological activities.
4-(2-Ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridinamine: Another similar compound with variations in the substituents on the thiazole and pyridine rings.
Uniqueness
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
365429-48-7 |
|---|---|
Molekularformel |
C21H23N3S |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-ethyl-4-(3-methylphenyl)-5-(2-pyrrolidin-1-ylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C21H23N3S/c1-3-19-23-20(16-8-6-7-15(2)13-16)21(25-19)17-9-10-22-18(14-17)24-11-4-5-12-24/h6-10,13-14H,3-5,11-12H2,1-2H3 |
InChI-Schlüssel |
COPUEWHBPUCYBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N3CCCC3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




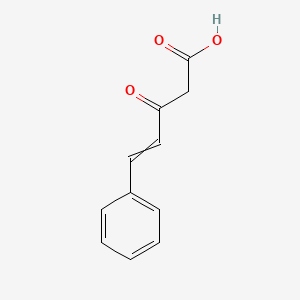
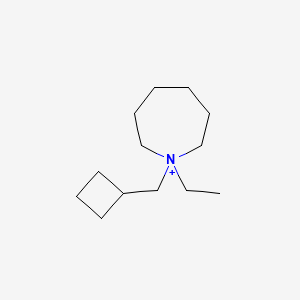
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)

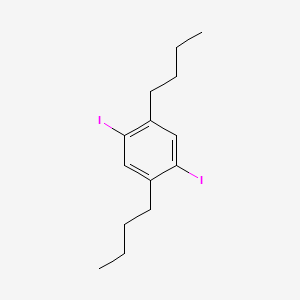
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
